Superior Kinome-Wide Selectivity of MW-150 vs. SB203580 and BIRB-796
In a large-scale kinome screen of 301 protein and lipid kinases, MW-150 was shown to be a highly selective inhibitor of p38α MAPK, with no other kinase targets detected [1]. This is in stark contrast to commonly used p38 inhibitors. For instance, SB203580 exhibits off-target activity against at least 13 other kinases (including BRAF, CIT, CK1δ, and JNK2/3) with IC50 values < 1 μM [2]. Similarly, BIRB-796 inhibits over 30 off-target kinases (including multiple EPH receptors, CDKs, and JNKs) [2]. Furthermore, in a separate screen of 166 GPCRs, MW-150 demonstrated no functional off-target activity [3]. This exquisite selectivity profile makes MW-150 a more reliable tool for definitively linking a biological response to p38α MAPK inhibition.
| Evidence Dimension | Kinome-wide selectivity profile |
|---|---|
| Target Compound Data | p38α MAPK only (no other kinase targets detected in a 301-kinase panel) |
| Comparator Or Baseline | SB203580: 13 off-target kinases (IC50 < 1 μM); BIRB-796: 31 off-target kinases (IC50 < 1 μM) |
| Quantified Difference | MW-150 has 0 additional kinase targets; SB203580 has 13; BIRB-796 has 31. |
| Conditions | In vitro kinase activity assays using substrates optimized for each kinase. |
Why This Matters
This level of selectivity is essential for minimizing off-target effects in experimental models, ensuring that observed results are due specifically to p38α MAPK inhibition and not confounding kinase interactions.
- [1] Roy SM, et al. Targeting human central nervous system protein kinases: An isoform selective p38αMAPK inhibitor that attenuates disease progression in Alzheimer's disease mouse models. ACS Chem Neurosci. 2015;6(4):666-680. doi: 10.1021/acschemneuro.5b00002. Table 1. View Source
- [2] Germann UA, et al. A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction. J Med Chem. 2019. Figure 3. View Source
- [3] IUPHAR/BPS Guide to Immunopharmacology. MW150 Ligand Page (ID: 10524). View Source
